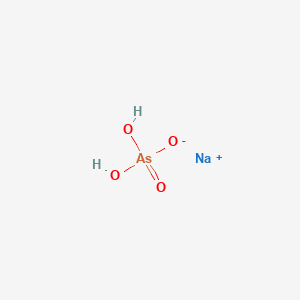

Monosodium arsenate

Description

Historical Perspectives on Organoarsenical Applications in Agriculture

The use of arsenic-containing compounds in agriculture is a practice with deep historical roots, evolving from inorganic to organoarsenical forms over time. acs.org Organoarsenic chemistry itself has played a notable role in the history of chemistry, with the first synthetic organometallic compound being the organoarsenic compound cacodyl, reported in 1760. wikipedia.org

In the 20th century, organoarsenical compounds found widespread application as pesticides, including insecticides, fungicides, and herbicides. wikipedia.orgaaem.pl The use of arsenical pesticides in agriculture saw a significant decline with the introduction of DDT and later, more environmentally benign insecticides. aaem.pl However, specific organoarsenicals continued to be used for certain applications. For instance, compounds like roxarsone (B1679585) and arsanilic acid were used as feed additives for poultry and swine to promote weight gain and prevent disease. aaem.pl

Monosodium methanearsonate (MSMA), a salt of methanearsonic acid, became a prominent organoarsenical herbicide. wikipedia.org It was used to control grasses and broadleaf weeds in various settings, including cotton fields, sod farms, golf courses, and along highway rights-of-way. epa.govepa.gov The application of MSMA in cotton cultivation was particularly notable, where it was used for post-emergent weed control. epa.govepa.gov

The regulation of organoarsenical pesticides has evolved significantly over the years. In 2009, the U.S. Environmental Protection Agency (EPA) issued a cancellation order for many organic arsenical products, which were phased out by 2013. aaem.pl This included the cancellation of uses for compounds like disodium (B8443419) methanearsonate (DSMA), CAMA, and cacodylic acid, which were previously registered for a variety of agricultural and commercial applications. epa.govepa.gov However, monosodium methanearsonate (MSMA) remained an exception for some time, with its use permitted for weed control in cotton. aaem.plaaem.pl

The historical timeline of organoarsenical pesticide regulation reflects a growing awareness of the potential environmental and health risks associated with these compounds. aaem.pl

Evolution of Research Focus on Monosodium Arsenate Environmental Dynamics

The continued, albeit restricted, use of monosodium arsenate spurred a focused research effort to understand its behavior and fate in the environment. nih.gov A primary concern driving this research is the potential for organoarsenicals like MSMA to convert to more toxic inorganic forms of arsenic in the soil, which can then contaminate drinking water through runoff. epa.govepa.gov

Early research into the environmental fate of MSMA established that its behavior in soil is largely controlled by two key processes: sorption to soil particles and microbial transformation. oup.com Studies have consistently shown that monomethylarsonic acid (MMA), the active component of MSMA, is strongly sorbed to mineral surfaces in the soil. oup.com This sorption process reduces the amount of MMA available for leaching or uptake by organisms. researchgate.net The affinity for sorption generally follows the order of DMA < MMA ≤ arsenate, meaning that the transformation of MMA to arsenate further increases the arsenic's immobility in the soil. oup.com

Subsequent research delved deeper into the specifics of these processes, investigating the factors that influence them. Soil properties such as clay content and soil organic carbon (SOC) have been identified as significant variables. For instance, MMA sorption was found to be more rapid in soils with higher clay content. researchgate.netresearchgate.net Conversely, higher SOC content has been shown to decrease the removal of arsenic from solution and enhance its transformation. researchgate.net

Microbial activity is another critical area of investigation. Soil microorganisms can either methylate MMA to dimethylarsinic acid (DMA) or demethylate it to inorganic arsenic (iAs). oup.comresearchgate.net The dominant transformation products observed in studies are often DMA and inorganic arsenate (As(V)). researchgate.netresearchgate.net The rate and extent of these transformations are influenced by environmental conditions such as aeration, temperature, and pH. oup.com

The following table summarizes findings from various studies on the environmental fate of monosodium arsenate:

| Mobility and Leaching | Due to strong sorption, the leaching of arsenic to groundwater following a typical MSMA application is generally minimal under aerobic conditions. The majority of applied arsenic is retained in the foliage and upper soil layers. | nih.gov |

This evolution in research from general observations to detailed mechanistic studies has provided a more nuanced understanding of how monosodium arsenate behaves in the environment, informing regulatory decisions and management practices. nih.govresearchgate.net

Propriétés

IUPAC Name |

sodium;dihydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRTGQHVBWRJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaH2AsO4, AsH2NaO4 | |

| Record name | sodium dihydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_dihydrogen_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058611 | |

| Record name | Monosodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.925 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium arsenate is a colorless to white crystalline solid. It is soluble in water. It is toxic by ingestion., Colorless to white solid; [CAMEO] Does not exist in a crystalline form; [Ullmann] | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

356 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.87 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7631-89-2, 10103-60-3 | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

187 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Environmental Fate and Transformation of Monosodium Arsenate

Dissociation and Primary Chemical Species in Aquatic Environments

In aquatic environments, monosodium arsenate readily dissociates into sodium ions (Na⁺) and monomethylarsenate ions (MMA⁻). nih.govoup.com The monomethylarsenate ion is the active component and is chemically stable, undergoing no abiotic transformation in water. nih.govoup.com The speciation of arsenic in water is highly dependent on pH and redox potential, influencing its mobility and bioavailability. uaar.edu.pkresearchgate.netregulations.gov Under oxic conditions, arsenate [As(V)] is typically the predominant inorganic arsenic species, while arsenite [As(III)] prevails under reduced conditions. researchgate.netregulations.govmdpi.com These inorganic forms are hydrolysis species resulting from the dissociation of arsenic acid (H₃AsO₄) and arsenous acid (H₃AsO₃), respectively. regulations.gov

Microbial Transformation Pathways of Monomethylarsonic Acid (MMA) in Soil

In soil environments, MMA undergoes several simultaneous microbial transformation processes. nih.govoup.com These transformations are critical in determining the ultimate fate and toxicity of arsenic originating from monosodium arsenate. clu-in.orgfrontiersin.orgacs.org

Methylation to Dimethylarsinic Acid (DMA)

One significant microbial transformation pathway for MMA in soil is methylation, leading to the formation of dimethylarsinic acid (DMA). nih.govoup.com This process is catalyzed by microorganisms possessing the arsenite methyltransferase (arsM) enzyme. acs.orgoup.comscispace.com While MMA is an organic arsenical, it can be methylated to DMA, another organic form. clu-in.org This methylation can occur under certain circumstances in soil. agriculturejournals.cz

Demethylation to Inorganic Arsenic (iAs)

Microbial demethylation is another crucial pathway for MMA in soil, resulting in the conversion of MMA to inorganic arsenic (iAs), specifically arsenate [As(V)]. nih.govoup.com This process involves the removal of methyl groups from the MMA molecule. clu-in.org Demethylation of MMA to As(V) appears to be a dominant reaction in some soils over time. agriculturejournals.cz Demethylation can also occur for DMA, sequentially forming MMA(V) before complete demethylation to inorganic forms of arsenic. clu-in.org Mineralization, which includes demethylation, appears to be a main pathway for the loss of methylated arsenic species, particularly under aerobic conditions. acs.org

Biogeochemical Cycling and Volatilization of Methylated Arsenic Forms

Microbial methylation and demethylation are integral parts of the arsenic biogeochemical cycle. frontiersin.orgacs.orgnih.govfrontiersin.org This cycling involves the transformation between inorganic and organic arsenic species, influencing their distribution across terrestrial, aquatic, and atmospheric environments. nih.govfrontiersin.org Methylated arsenic species, such as dimethylarsine [DMAs(III)H] and trimethylarsine (B50810) [TMAs(III)], can be volatile. acs.orgnih.gov Volatilization can lead to the release of arsenic from soil to the atmosphere. nih.govfrontiersin.orgnih.gov Trimethylarsine has been identified as a main volatile arsine species in the headspace above soils, and volatilization can be enhanced under anaerobic conditions. acs.org However, mineralization (demethylation) appears to be a more significant loss pathway for methylated arsenic species compared to volatilization, especially under aerobic conditions. acs.org Volatile arsenic compounds can be oxidized in the atmosphere and return to soil or water through precipitation, completing a cycle. frontiersin.org

Sorption and Sequestration Dynamics in Soil Matrices

Sorption to soil matrices is a critical process controlling the mobility and bioavailability of MMA and its transformation products, including DMA and iAs. nih.govoup.comnih.govudel.edu Sorption limits the accessibility of these arsenic species to microorganisms, thereby affecting transformation rates. oup.com

Sorption of MMA and its metabolites is often described as a biphasic process, characterized by initial rapid sorption followed by a slower sequestration phase over time. nih.govoup.com This sequestration renders the arsenic residues less extractable from the soil. nih.govoup.com

Influence of Soil Mineralogy and Composition on Sorption

The rate and extent of sorption and sequestration of MMA and its metabolites are significantly influenced by various soil properties, including pH, and the content of iron (Fe), aluminum (Al), and clay minerals. nih.govoup.comnih.gov

Minerals, particularly clay minerals and iron oxides, are effective constituents for arsenic adsorption due to their high affinity for arsenic species. mdpi.comresearchgate.net Iron oxyhydroxides (such as ferrihydrite and goethite) are considered among the most significant arsenic-adsorbing minerals in soils. uaar.edu.pkresearchgate.netscielo.brnm.gov Arsenic can be adsorbed onto Fe-clays through ligand exchange with hydroxyl groups on the mineral surfaces. researchgate.net The adsorption capacity is often proportional to the concentration of Fe and Al in the soils. udel.eduacs.org

Studies have shown that both MMA and DMA are primarily sorbed to Al/Fe-oxyhydroxides in soils. udel.eduacs.org Inorganic arsenic species, As(V) and As(III), also exhibit strong adsorption to iron oxides. researchgate.netscielo.brpsu.eduusda.gov Generally, As(V) has shown high adsorption affinities on goethite and ferrihydrite across a wide pH range (3 to 10), while DMA is adsorbed at lower pH values (below 8 for ferrihydrite and below 7 for goethite). agriculturejournals.cz Inorganic As(V) species tend to strongly adsorb to soil and sediment in acidic and neutral environments, whereas As(III) species are generally weakly retained and more mobile. clu-in.org

The mineralogical composition, especially the content of Fe and Al oxy-hydroxides, plays a crucial role in favoring arsenic immobilization in soils. scielo.br For instance, laterite soils, which are rich in Fe and Al oxides-hydroxides, have shown high arsenic adsorption capacity. scielo.br Amorphous Fe oxides have also been identified as key in arsenic sorption in some soils, particularly in bottom sediments and alluvial soils. mdpi.com

The presence of clay minerals like kaolinite, illite, and montmorillonite (B579905) also influences arsenic adsorption, which is pH dependent. mdpi.com Kaolinite adsorption of arsenic has been observed to be maximal at lower pH ranges (2.0 to 5.0) and decreases with increasing pH. mdpi.com

The following table summarizes some findings on the sorption of arsenic species on different soil components:

| Arsenic Species | Sorbent | pH Range for High Sorption | Key Mechanism | Source(s) |

| As(V) | Goethite, Ferrihydrite | 3-10 | Ligand Exchange | uaar.edu.pkagriculturejournals.cznm.gov |

| As(III) | Goethite, Ferrihydrite | Below pH 7 (generally) | Ligand Exchange | nm.gov |

| MMA | Al/Fe-oxyhydroxides | Not explicitly defined | Inner-sphere complex | udel.eduacs.org |

| DMA | Al/Fe-oxyhydroxides | Below pH 8 (Ferrihydrite), Below pH 7 (Goethite) | Inner-sphere complex | agriculturejournals.czudel.eduacs.org |

| As(V) | Clay Minerals | pH dependent (e.g., Kaolinite 2.0-5.0) | Ligand Exchange, Electrostatic Interaction | mdpi.commdpi.com |

| iAs (V) | Iron Oxyhydroxides | Acidic to Neutral | Sorption | clu-in.org |

The decrease in the desorption of MMA and DMA over time suggests a potential accumulation of arsenic species due to strong binding and possible transformation to inorganic arsenate, which is more strongly bound to soil surfaces. udel.eduacs.orgnih.gov

Kinetics of Arsenic Removal from Solution by Soil

The removal of arsenic from solution by soil is a crucial process that attenuates its mobility and potential for leaching. This removal is largely driven by adsorption onto soil components sfu.caresearchgate.net. Studies investigating the kinetics of arsenic removal by soil have often found that the process follows a pseudo-second-order reaction kinetic model tandfonline.comerudit.org. This suggests that the rate-limiting step may involve chemical adsorption where the adsorption rate is proportional to the square of the concentration of the remaining solute tandfonline.com.

Research on laterite soil demonstrated that both arsenite and arsenate removal followed pseudo-second-order kinetics, with film diffusion appearing to be the rate-limiting step tandfonline.com. Another study using natural soil as an adsorbent for arsenic removal found that the adsorption kinetics were best described by a chemisorptive process acs.org. The rate of arsenic removal can be influenced by factors such as contact time, initial arsenic concentration, pH, and temperature erudit.orgacs.orgresearchgate.net. For instance, increasing contact time generally leads to a higher percentage of arsenic removal until saturation is reached erudit.org.

Formation of Tightly Bound Inner-Sphere Complexes

A significant mechanism for the strong retention of arsenate in soils is the formation of inner-sphere complexes with soil minerals, particularly iron, aluminum, and manganese oxides and hydroxides cdc.govripublication.comusda.govresearchgate.net. Inner-sphere complexation involves a direct chemical bond between the arsenate anion and surface functional groups on the mineral surface, with no intervening water molecules usda.govresearchgate.net. This type of complex is generally more stable and less easily reversible than outer-sphere complexes, which involve electrostatic attraction with hydration shells intact.

Direct evidence for the formation of inner-sphere As(V) adsorption complexes on various iron oxides has been provided by techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy and infrared spectroscopy usda.gov. These studies highlight the importance of the interaction between arsenate and surface hydroxyl groups on mineral phases usda.gov. The formation of these tightly bound complexes contributes significantly to the immobilization of arsenate in the solid phase of soils cdc.govsfu.ca. Metal oxides, including iron hydrous oxides, play a crucial role in the preservation of potentially toxic elements like arsenic through specific sorption, coprecipitation, and the formation of inner- and outer-sphere complexes researchgate.net.

Mobility and Leaching Potential in Terrestrial and Aquatic Systems

The mobility and leaching potential of arsenic in terrestrial and aquatic systems are critical aspects of its environmental behavior, influencing its transport to groundwater and surface water bodies cdc.govsfu.cawlu.caunina.it. Arsenic mobility is highly dependent on its speciation, which is in turn controlled by environmental conditions researchgate.netnih.govnih.gov. Arsenite (As(III)) is generally considered more soluble and mobile than arsenate (As(V)) in soils researchgate.netresearchgate.net.

While arsenate can be relatively immobile due to strong adsorption to soil components like iron, aluminum, and magnesium oxides under oxidizing conditions, changes in environmental conditions can lead to its mobilization cdc.govsfu.ca. Under reducing conditions, arsenic can be released from the solid phase, resulting in more soluble and mobile forms cdc.gov. Leaching of arsenic can contaminate groundwater and result in runoff into surface waters cdc.gov.

Factors Influencing Arsenic Leaching (e.g., Soil Substrate, Organic Matter)

Several factors influence the extent of arsenic leaching in soils. Soil characteristics such as pH, organic matter content, clay content, and the content of iron and aluminum oxides play significant roles in arsenic adsorption and thus its mobility cdc.govripublication.comwlu.caunina.itresearchgate.net. Iron content, particularly iron oxides, is often identified as a major factor affecting arsenic adsorption in soils cdc.govripublication.com.

Soil pH affects the surface charge of minerals and the protonation state of arsenic species, thereby influencing adsorption nih.govusda.govusda.gov. Arsenate adsorption is typically strong in the pH range of 4 to 6, while arsenite adsorption peaks at higher pH values (7 to 9) usda.gov. Competing anions, such as phosphate (B84403), can also significantly impact arsenic adsorption and enhance its release from soil by competing for adsorption sites usda.govresearchgate.netfrontiersin.orgresearchgate.net. The presence of large amounts of organic matter, coupled with low iron oxide content, can favor arsenic leaching from soils researchgate.net.

Role of Dissolved Organic Matter (DOM) and Humic Substances in Arsenic Mobility

Dissolved organic matter (DOM) and humic substances (components of DOM, such as humic acid and fulvic acid) play a complex role in arsenic mobility in the environment nih.govwlu.caunina.itresearchgate.netnih.govnih.govmdpi.comacs.org. DOM can enhance the release of arsenic from soils and sediments into the soil solution, thereby facilitating its leaching into groundwater nih.govresearchgate.net. The mechanisms involved include competition with arsenic for available adsorption sites on mineral surfaces, the formation of soluble aqueous complexes with arsenic, and influencing the redox potential and arsenic speciation nih.govresearchgate.netnih.govmdpi.com.

Studies have shown correlations between dissolved organic carbon (DOC), a measure of DOM, and arsenic concentrations in groundwater, suggesting a role of DOC in arsenic release nih.gov. Humic substances, with their functional groups like carboxyl and hydroxyl, can act as chelating agents and form complexes with metal(loid)s like arsenic nih.gov. While DOM can enhance mobility, it may also serve as binding agents, potentially reducing arsenic mobility, although less research has focused on this aspect nih.govresearchgate.net. The effect of DOM on arsenic mobility can vary depending on the type and molecular weight of the organic matter acs.orgosti.gov.

Impact of Edaphic and Environmental Conditions on Arsenic Speciation and Mobility

Edaphic (soil) and environmental conditions exert a strong influence on arsenic speciation and mobility in the environment sfu.causda.govwlu.caunina.itresearchgate.netusda.govnih.govepa.gov. Key factors include soil pH, redox potential (aeration conditions), temperature, and the presence of microorganisms and other chemical species cdc.govsfu.caresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.net. These conditions dictate the dominant arsenic species (As(III) or As(V)) and the extent of adsorption, complexation, and transformation reactions.

Aeration Conditions

Aeration conditions, which directly relate to the redox potential (Eh) of the soil or aquatic system, are among the most critical factors controlling arsenic speciation and mobility cdc.govsfu.caresearchgate.netnih.govusda.govfrontiersin.orgnih.govepa.govacs.org. Under aerobic (oxidizing) conditions, arsenate (As(V)) is the prevalent inorganic arsenic species cdc.govresearchgate.netresearchgate.net. As(V) tends to be less mobile due to its strong adsorption to iron and aluminum oxides, which are common in oxidized environments cdc.govsfu.canih.gov.

Conversely, under anaerobic (reducing) conditions, As(V) can be reduced to arsenite (As(III)), a process often mediated by microorganisms cdc.govscielo.org.mxresearchgate.netnih.govripublication.comfrontiersin.orgresearchgate.netnih.govmdpi.com. Arsenite is generally more mobile than arsenate because it is less strongly adsorbed to soil minerals, particularly at neutral to slightly acidic pH where it exists predominantly as the uncharged species H₃AsO₃ researchgate.netnih.govresearchgate.net. The reductive dissolution of iron and manganese oxides under anaerobic conditions can also release adsorbed arsenate into the solution, further increasing arsenic mobility cdc.govresearchgate.netfrontiersin.org. Changes in aeration conditions, such as flooding and subsequent drying cycles in soils, can lead to significant changes in arsenic speciation and remobilization researchgate.net.

Table 1: Influence of pH on Inorganic Arsenic Speciation

| pH Range | Dominant As(V) Species | Dominant As(III) Species |

| < 2.2 | H₃AsO₄ | H₃AsO₃ |

| 2.2 - 6.9 | H₂AsO₄⁻ | H₃AsO₃ |

| 6.9 - 11.5 | HAsO₄²⁻ | H₃AsO₃ |

| > 11.5 | AsO₄³⁻ | H₂AsO₃⁻ |

Table 2: General Mobility of Inorganic Arsenic Species

| Arsenic Species | Typical Environmental Conditions | Relative Mobility |

| Arsenate (As(V)) | Aerobic (Oxidizing) | Lower (Stronger adsorption) cdc.govsfu.canih.gov |

| Arsenite (As(III)) | Anaerobic (Reducing) | Higher (Weaker adsorption) researchgate.netnih.govresearchgate.net |

Temperature

Temperature is a factor that influences the environmental fate and transformation of arsenic compounds, including those related to monosodium arsenate. Studies have indicated that the extent and rate of arsenate adsorption can decrease with an increase in temperature. For instance, an increase in temperature from 20 °C to 40 °C has been shown to decrease the amount of arsenate adsorbed who.int. The transformation processes of MMA and its metabolites are also affected by temperature researchgate.netnih.govoup.com.

pH and Competing Ions

The pH of the environment is a critical factor controlling the speciation and behavior of arsenic. Arsenate (As(V)), which is the predominant form of inorganic arsenic under aerobic conditions, exists as different oxyanions depending on the pH wikipedia.orgmdpi.comresearchgate.net. These species include H₃AsO₄, H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻ mdpi.com. The adsorption of arsenate onto soil minerals, such as iron and aluminum (hydr)oxides, is strongly influenced by pH. Generally, arsenate adsorption is higher at lower pH values and decreases as pH increases, particularly above pH 6.5 or 8 tandfonline.comresearchgate.nettennessee.eduresearchgate.net. This is because at higher pH, the negatively charged surface sites of minerals can repel the negatively charged arsenate oxyanions researchgate.net.

Competing ions in the environment can also significantly affect the adsorption and mobility of arsenate. Phosphate is a major competing ion due to its chemical similarity to arsenate, and they compete for the same adsorption sites on soil minerals and uptake transporters in plants tandfonline.comresearchgate.netscielo.org.mxmdpi.comnih.govsciopen.comcabidigitallibrary.orgcambridge.orgfrontiersin.orgbiozoojournals.ronih.govmdpi.com. The presence of phosphate can lead to the desorption of adsorbed arsenate, increasing its mobility and bioavailability in soil researchgate.netscielo.org.mxnih.govnih.govmdpi.com. Studies have shown that phosphate can have a greater affinity for adsorption sites on some soils compared to arsenate tandfonline.com. The effect of phosphate competition on arsenate adsorption is dependent on pH, with a decrease in arsenate adsorption by citrate (B86180) (an organic acid that can compete for adsorption sites) observed at acidic pH but not at alkaline pH nih.gov. Silicate and sulfate (B86663) can also compete with arsenic oxyanions for adsorption sites, potentially influencing arsenic mobility mdpi.comresearchgate.net.

Data on the effect of pH on arsenate adsorption on Andosols illustrates this relationship:

| Initial Arsenate Concentration (µmol L⁻¹) | Equilibrium pH | % Arsenate Adsorbed |

| 300 | 3.0 | 98.6 |

| 300 | 3.8 | 99.4 |

| 300 | 6.2 | 91.0 |

| 300 | 7.6 | 65.8 |

*Data derived from search results tandfonline.comresearchgate.net.

Nutrient Availability and Interactions (e.g., Phosphorus, Sulfur, Silicon)

The availability of nutrients, particularly phosphorus, sulfur, and silicon, plays a crucial role in the environmental fate and interactions of arsenic compounds, including the uptake and transformation of those derived from monosodium arsenate.

Phosphorus: As mentioned earlier, phosphorus is a significant competitor with arsenate due to their chemical similarities scielo.org.mxmdpi.comnih.govsciopen.comcabidigitallibrary.orgfrontiersin.orgbiozoojournals.ronih.govmdpi.com. Inorganic phosphorus can displace soil-retained arsenate by competing for adsorption sites nih.gov. This competition affects arsenate mobility in soil and its uptake by plants scielo.org.mxnih.govbiozoojournals.ronih.govmdpi.com. In plants, arsenate is absorbed via phosphate transport systems scielo.org.mxsciopen.comcabidigitallibrary.orgfrontiersin.org. Increased phosphorus availability can reduce arsenate uptake by plants by competing for these transporters scielo.org.mxsciopen.combiozoojournals.ronih.gov. However, some studies have shown that phosphorus fertilization can sometimes lead to increased arsenic uptake in certain plants, potentially by mobilizing arsenic in the soil or affecting its allocation within the plant cabidigitallibrary.org. The interaction between phosphorus and arsenic in the soil-plant system is complex and influenced by various factors, including the forms of arsenic and phosphorus, soil properties, and plant species nih.gov.

Sulfur: Sulfur can interact with arsenic in the environment, influencing its speciation and mobility. In reducing conditions, sulfur can react with arsenite (As(III)) to form thioarsenic compounds taylorfrancis.com. These compounds can have different mobilities and bioavailabilities compared to inorganic arsenic species taylorfrancis.com. While the research on sulfur-arsenic interactions is ongoing, studies suggest that sulfur can inhibit arsenic mobility in both soil and plants mdpi.com. The addition of sulfur, for example as gypsum, has been explored as a potential amendment to reduce arsenic uptake by rice mdpi.com. Some studies indicate that sulfur in saline soil can reduce the accumulation of arsenic by rice plants scirp.org. Organic sulfur content in dissolved organic matter has been correlated with the complexation of arsenite, which can affect its availability to microorganisms nih.gov.

Silicon: Silicon has been shown to influence arsenic uptake and toxicity in plants, particularly in rice openagrar.descielo.brfrontiersin.orgtandfonline.comfrontiersin.orgnih.gov. Arsenite uptake in rice roots can occur through the same transporters as silicic acid (a form of silicon available to plants), specifically Lsi1 and Lsi2 transporters frontiersin.orgtandfonline.comfrontiersin.org. Increased silicon concentrations in the growth medium can decrease arsenic uptake by competing for these transporters openagrar.detandfonline.comfrontiersin.orgnih.gov. Silicon application has been observed to reduce both arsenate and arsenite concentrations in plant tissues, although the effect may vary depending on the arsenic species and plant part openagrar.de. Silicon can also alleviate arsenic toxicity in plants and may influence the distribution of arsenic within plant tissues openagrar.descielo.brfrontiersin.org.

Interactions of Monosodium Arsenate with Biological Systems

Plant Uptake Mechanisms and Translocation

The journey of arsenic from the soil into and throughout a plant is a multi-step process governed by a series of specialized transport mechanisms. Plants primarily absorb arsenic from the soil via their root systems. oup.com The chemical form of arsenic in the soil, which is influenced by factors like redox conditions, dictates the specific uptake pathway. pnas.org For monosodium arsenate, the arsenic is in the arsenate (As(V)) form, which is predominant in aerobic soil environments. nih.govmdpi.com

The primary route for arsenate entry into plant roots is through the phosphate (B84403) (Pi) transport system. mdpi.commdpi.com This occurs because arsenate is a chemical analog of phosphate, possessing a similar size, shape, and charge. oup.comnih.gov As a result, high-affinity phosphate transporters of the Pht1 family recognize arsenate and facilitate its transport across the root cell membrane. oup.comresearcher.liferesearchgate.net

Several specific transporters have been identified as being involved in this process. For instance, in Arabidopsis thaliana, AtPht1;1 and AtPht1;4 are known to mediate arsenate influx. nih.gov Similarly, in rice (Oryza sativa), OsPht1;8 (also known as OsPT8) has been shown to be a high-affinity transporter for both phosphate and arsenate. oup.comresearchgate.net Overexpression of OsPht1;8 in rice has been demonstrated to markedly increase both arsenate uptake and its subsequent translocation from the roots to the shoots. oup.comresearchgate.net This competitive uptake mechanism means that the presence of high phosphate concentrations in the soil can reduce arsenate uptake by plants. nih.gov

| Plant Species | Transporter | Function | Reference |

|---|---|---|---|

| Arabidopsis thaliana | AtPht1;1 / AtPht1;4 | High and medium affinity phosphate/arsenate uptake. | nih.gov |

| Arabidopsis thaliana | AtPht1;5 | Promotes translocation of arsenate from source to sink organs. | oup.com |

| Oryza sativa (Rice) | OsPht1;8 (OsPT8) | High-affinity uptake of phosphate and arsenate; involved in root-to-shoot translocation. | oup.comresearchgate.net |

| Oryza sativa (Rice) | OsPht1;1 | Constitutively expressed high-affinity transporter involved in arsenate uptake. | oup.com |

Once inside the plant, arsenate is often rapidly reduced to arsenite [As(III)]. nih.gov The transport of this reduced form, as well as methylated arsenic species like monomethylarsinic acid (MMA) and dimethylarsinic acid (DMA), is not mediated by phosphate transporters but by a different class of channel proteins: aquaporins. pnas.org Specifically, members of the Nodulin 26-like Intrinsic Protein (NIP) subfamily of aquaporins have been identified as key facilitators of arsenite and methylated arsenic transport. nih.govresearcher.liferesearchgate.net

These channels are bidirectional and play crucial roles in arsenic uptake, efflux, and distribution within the plant. researchgate.net In rice, the aquaporin OsNIP2;1 (also known as Lsi1) is critical for the uptake of arsenite from the soil, particularly under flooded, anaerobic conditions where arsenite is the dominant form. mdpi.com Lsi1 is also involved in the uptake of undissociated methylated arsenic species. oup.com The coordinated action of influx carriers like Lsi1 and efflux carriers (e.g., Lsi2 in rice) facilitates the movement of arsenite across root cells towards the xylem for long-distance transport. mdpi.com

Following uptake by the epidermal and cortical cells of the root, arsenic must be transported radially across the root to the central vascular cylinder (the stele) to be loaded into the xylem for translocation to the shoots. This radial transport can occur via two main pathways: the apoplastic and symplastic pathways. mdpi.commdpi.com

Apoplastic Pathway : This route involves movement through the non-living parts of the root, including the cell walls and intercellular spaces. researchgate.net Water and dissolved solutes, including arsenic, can move freely through the apoplast until they reach the Casparian strip in the endodermis, which acts as a barrier, forcing substances to enter the symplast to continue their journey. mdpi.com

Symplastic Pathway : This pathway involves the movement of substances through the continuous network of cytoplasm (the symplast) of interconnected cells via plasmodesmata. mdpi.comresearchgate.net Arsenic that is taken up into the cytoplasm of a root cell can be transported from cell to cell through this route, eventually reaching the xylem. mdpi.com

The movement of arsenic within the plant is therefore a combination of these pathways, involving a coupled process of influx and efflux carriers across cell membranes. researchgate.net

A common tolerance mechanism in many plants is to restrict the movement of toxic elements from the roots to the above-ground tissues. nih.gov Consequently, for non-hyperaccumulating species, arsenic concentrations are generally much higher in the roots than in the shoots. nih.gov In many cases, only 5-10% of the total arsenic taken up by the plant is translocated to the leaves. nih.gov

The efficiency of this root-to-shoot transfer is often quantified using a Translocation Factor (TF), calculated as the ratio of the arsenic concentration in the shoot to that in the root. nih.gov A low TF indicates restricted mobility of arsenic within the plant. Studies on melon plants, for example, have shown low translocation factors, indicating high arsenic mobility from the substrate to the root but lower mobility from the root to the shoot. mdpi.com In contrast, hyperaccumulator plants, such as the fern Pteris vittata, are characterized by highly efficient translocation systems, where around 80% of the absorbed arsenic is deposited in the shoots, resulting in a TF greater than 1. nih.govnih.gov

| Plant Type | Characteristic | Typical Translocation to Shoot | Translocation Factor (TF) | Reference |

|---|---|---|---|---|

| Non-accumulator (e.g., Rice, Melon) | Sequesters As primarily in roots. | 5-10% | < 1.0 | mdpi.comnih.gov |

| Hyperaccumulator (e.g., Pteris vittata) | Efficiently translocates As to shoots. | ~80% | > 1.0 | nih.govnih.gov |

Plant Metabolism of Arsenic Species from Monosodium Arsenate

After uptake, arsenate does not remain in its original form but is subjected to metabolic conversion, which is a critical step in arsenic detoxification and sequestration pathways.

The first and most crucial metabolic step following the uptake of arsenate (As(V)) is its rapid reduction to the more toxic but also more mobile form, arsenite (As(III)). pnas.orgmdpi.com This reduction occurs within the plant cells, primarily in the roots. nih.govnih.gov The conversion is an enzymatic process catalyzed by arsenate reductases. researchgate.netresearchgate.net In Arabidopsis, the enzyme ACR2 is a key player in this process. researchgate.net

This reduction is a prerequisite for subsequent detoxification steps. researchgate.net Arsenite has a high affinity for the thiol (-SH) groups found in sulfur-rich peptides like glutathione (B108866) and phytochelatins. nih.gov The reduction of arsenate to arsenite facilitates the formation of arsenite-phytochelatin complexes, which can then be transported and sequestered into the cell's vacuole, effectively removing the arsenic from metabolically active parts of the cytoplasm. pnas.orgmdpi.comresearchgate.net Studies have shown that arsenite is the predominant form of arsenic found in the xylem sap, indicating that the reduction occurs in the roots before the arsenic is transported to the shoots. nih.govnih.gov

Detoxification Mechanisms: Phytochelatin (B1628973) Complexation and Vacuolar Sequestration

In plants, a primary defense against the toxicity of arsenate involves a multi-step detoxification process. researchgate.net Upon absorption by the roots, typically through phosphate transporters, pentavalent arsenate (As(V)) is rapidly reduced to the more toxic trivalent form, arsenite (As(III)). nih.govresearchgate.net This conversion is a critical prerequisite for the subsequent detoxification steps. The plant's main intracellular strategy is the chelation of As(III) by phytochelatins (PCs), which are sulfur-rich peptides synthesized by the plant in response to heavy metal and metalloid stress. researchgate.netresearchgate.net

Both arsenate and arsenite are potent inducers of phytochelatin biosynthesis. nih.govoup.comscispace.com The sulfhydryl (-SH) groups of cysteine residues within the PC molecules have a high affinity for As(III), leading to the formation of stable As(III)-PC complexes. researchgate.netresearchgate.net Research has identified various complexes, such as As(III)-PC₂, As(III)-PC₃, and As(III)-(PC₂)₂, within the roots of plants like Arabidopsis. nih.gov The stoichiometry of these complexes often involves a ratio of approximately three sulfhydryl groups to one arsenic atom. oup.comoup.com

Once formed in the cytoplasm, these As(III)-PC complexes are transported and sequestered into the cell's vacuoles. researchgate.netresearchgate.netnih.gov This compartmentalization effectively isolates the toxic arsenite away from sensitive metabolic processes in the cytoplasm, thereby reducing its toxicity. researchgate.netresearchgate.net This process of complexation followed by vacuolar sequestration is a crucial mechanism that limits the mobility and translocation of arsenic from the roots to the shoots, which is why arsenic accumulation is generally higher in the roots of most plant species. nih.govresearchgate.net

| Step | Process | Key Molecules Involved | Cellular Location | Outcome |

|---|---|---|---|---|

| 1 | Uptake | Arsenate (As(V)) | Roots (via phosphate transporters) | Arsenate enters the root cells. |

| 2 | Reduction | Arsenate (As(V)) → Arsenite (As(III)) | Cytoplasm | Formation of more toxic arsenite. |

| 3 | Complexation | Arsenite (As(III)) + Phytochelatins (PCs) | Cytoplasm | Formation of stable, less toxic As(III)-PC complexes. researchgate.net |

| 4 | Sequestration | As(III)-PC complexes | Vacuole | Isolation of arsenic, reducing cellular toxicity and mobility. nih.govresearchgate.net |

Metabolization to Cacodylic Acid and Other Conjugates

While complexation with phytochelatins is a major detoxification pathway in plants, arsenic can also be metabolized through methylation, a process that converts inorganic arsenic into organic forms. One of the key end-products of this metabolic pathway is cacodylic acid, also known as dimethylarsinic acid (DMA). orst.eduepa.gov The process involves the sequential addition of methyl groups to the arsenic atom.

In biological systems, inorganic arsenate is first reduced to arsenite. Arsenite then undergoes oxidative methylation, where a methyl group is added to form monomethylarsonic acid (MMA). researchgate.net Further methylation of MMA results in the formation of cacodylic acid (DMA). researchgate.netoup.com This biotransformation can continue to produce trimethylarsine (B50810) oxide and other more complex organoarsenic compounds. nih.govtaylorandfrancis.com Historically, the methylation of inorganic arsenic was considered a detoxification process; however, some methylated intermediates, such as monomethylarsonous acid (MMA(III)), are now known to be highly toxic. taylorandfrancis.combionity.com Soil microorganisms are primarily responsible for degrading cacodylic acid, which can be demethylated back to inorganic arsenate. orst.eduoup.com

Distinction from Microbial Arsenic Methylation in Plants

A critical distinction must be made regarding the origin of methylated arsenic compounds, like cacodylic acid, found within plant tissues. Extensive research indicates that higher plants themselves are generally unlikely to methylate arsenic in vivo. nih.govacs.orgresearchgate.net While plants readily take up arsenate and reduce it to arsenite for phytochelatin complexation, they appear to lack the necessary arsenic methyltransferase enzymes to perform the methylation steps. researchgate.netuow.edu.au

Therefore, the presence of methylated arsenic species, such as MMA and DMA, in plants like rice is predominantly attributed to the activity of soil microorganisms. nih.govresearchgate.netnih.gov Microbes in the soil and particularly in the rhizosphere (the soil region directly influenced by plant roots) actively methylate inorganic arsenic. acs.orgresearchgate.net These microbially-generated methylated compounds are then absorbed by the plant roots from the soil solution and translocated to other parts of the plant, including the grains. researchgate.netnih.gov This highlights that arsenic methylation is a microbially mediated process that occurs in the external environment prior to plant uptake, rather than an internal metabolic pathway within the plant itself. nih.govacs.org

Microbial Biotransformation and Adaptation Mechanisms in Contaminated Environments

Microorganisms play a pivotal role in the biogeochemical cycling and biotransformation of arsenic in the environment. nih.govnih.gov They have evolved a diverse array of adaptation mechanisms to cope with arsenic toxicity in contaminated soils and sediments. These mechanisms not only allow microbes to survive but also significantly alter the chemical form (speciation) and mobility of arsenic, affecting its availability to other organisms, including plants. oup.comnih.gov

Functional Gene Composition and Arsenic-Transforming Microbes

The ability of microbes to transform and resist arsenic is genetically encoded. A variety of arsenic-related genes, often organized in ars operons, are widespread in the genomes of bacteria and archaea. frontiersin.orgoup.com These gene clusters contain the blueprints for proteins that perform specific functions in arsenic metabolism.

Key functional genes include:

arsC : Codes for an arsenate reductase, an enzyme that reduces arsenate (As(V)) to arsenite (As(III)). nih.gov This is often the first step in detoxification, as arsenite can then be expelled from the cell.

arsB and Acr3 : These genes encode for membrane-bound efflux pumps that actively transport arsenite out of the microbial cell. researchgate.netscispace.com The Acr3 family of transporters is particularly common. frontiersin.orgresearchgate.net

arsM : This gene encodes the As(III) S-adenosylmethionine methyltransferase, the key enzyme responsible for arsenic methylation, which converts arsenite into various methylated forms (MMA, DMA, etc.). nih.govacs.orgresearchgate.net

aioA (or arxA) : Codes for an arsenite oxidase, which detoxifies arsenite by converting it back to the less mobile arsenate.

The presence and abundance of these genes in a microbial community can indicate the potential for specific arsenic transformations in a given environment. frontiersin.orgnih.gov Microbes possessing these genes are phylogenetically diverse and are found across numerous bacterial and archaeal phyla. nih.govacs.org

Arsenic Resistance Mechanisms in Microorganisms (e.g., Efflux Systems, Enzymatic Transformations)

Microorganisms have developed sophisticated mechanisms to resist the toxic effects of arsenic. These strategies are crucial for survival in environments with high arsenic concentrations. oup.comnih.gov

The most common resistance strategy is the active efflux of arsenite from the cytoplasm. oup.comnih.gov This process typically involves:

Reduction of Arsenate: If arsenate (As(V)) enters the cell, it is first reduced to arsenite (As(III)) by the ArsC enzyme. nih.gov

Efflux of Arsenite: The resulting arsenite is then pumped out of the cell by specific transporter proteins, such as ArsB or Acr3, preventing its accumulation to toxic intracellular levels. frontiersin.orgnih.govresearchgate.net In some Gram-negative bacteria, this system is an ATPase complex involving both ArsA and ArsB proteins. nih.gov

Other resistance mechanisms involve enzymatic transformations that alter the toxicity of the arsenic species. Arsenite oxidation, carried out by arsenite oxidase enzymes, converts the more toxic arsenite into the less toxic and less mobile arsenate. oup.com Conversely, methylation via the ArsM enzyme can also be considered a detoxification pathway, particularly when it leads to the formation of volatile arsenic compounds that can be removed from the local environment. nih.govresearchgate.net

| Gene | Protein/Enzyme | Function | Mechanism |

|---|---|---|---|

| arsC | Arsenate Reductase | Reduces As(V) to As(III) | Enzymatic Transformation nih.gov |

| arsB | Arsenite Efflux Pump | Exports As(III) from the cell | Efflux System nih.govresearchgate.net |

| Acr3 | Arsenite Efflux Pump | Exports As(III) from the cell | Efflux System frontiersin.orgresearchgate.net |

| arsM | As(III) S-adenosylmethionine Methyltransferase | Methylates As(III) to organic forms | Enzymatic Transformation nih.govacs.org |

| aioA/arxA | Arsenite Oxidase | Oxidizes As(III) to As(V) | Enzymatic Transformation |

Niche Differentiation of Arsenic-Transforming Microbial Groups in Rhizosphere Compartments

The rhizosphere, the zone of soil surrounding plant roots, is a hotspot for microbial activity and arsenic biotransformation. nih.govspringernature.com Within this complex environment, distinct microbial communities colonize different micro-habitats or niches, leading to a spatial separation of arsenic-related metabolic functions. frontiersin.org

Studies have shown a clear niche differentiation between the microbial communities in the bulk rhizosphere soil and those living directly on the root surface, an area known as the root plaque. frontiersin.org For example, a distinct assemblage of arsenic-reducing (arsC) and arsenic-methylating (arsM) bacteria can be observed between these two compartments. The abundance of the arsM gene, responsible for methylation, has been found to be higher in the rhizosphere soil compared to the root-plaque. frontiersin.org This suggests that different microbial groups are responsible for specific arsenic transformation processes in different locations along the root-soil interface. This partitioning of microbial functions can be influenced by factors such as oxygen levels, nutrient availability from root exudates, and the concentration of arsenic in the soil. frontiersin.orgnih.gov

: Plant-Microbe-Soil Dynamics

The fate and transport of arsenic from compounds like monosodium arsenate in the soil are governed by a complex web of interactions involving plants, soil microorganisms, and the geochemical properties of the soil itself. The rhizosphere, the zone of soil directly influenced by plant roots, is a particularly dynamic environment where these interactions profoundly affect the bioavailability and toxicity of arsenic. Microbial activities and symbiotic relationships, such as those with mycorrhizal fungi, are central to transforming arsenic species and mediating their uptake by plants.

Rhizosphere Microbial Activity and Arsenic Bioavailability

The rhizosphere is a hub of intense microbial activity, fueled by root exudates released by plants. These compounds support a diverse community of bacteria and fungi that can significantly alter the chemical form (speciation) of arsenic, which in turn controls its mobility and availability for plant uptake. nih.govresearchgate.net Microorganisms have evolved various mechanisms to metabolize arsenic, primarily as a means of detoxification or, in some cases, for energy generation. nih.gov

Key microbial transformations affecting arsenate, the primary arsenic species in monosodium arsenate, include:

Arsenate Reduction: Many soil microbes, known as arsenate-reducing bacteria (ARBs), can reduce arsenate [As(V)] to arsenite [As(III)]. nih.gov This transformation is a critical detoxification mechanism for the microbes, often encoded by the arsC gene, which allows them to pump the resulting arsenite out of their cells. nih.govfrontiersin.org However, this process increases the environmental mobility and bioavailability of arsenic, as arsenite is generally less strongly adsorbed to soil minerals than arsenate. researchgate.net

Arsenite Oxidation: Conversely, arsenite-oxidizing bacteria (AOB) can transform the more toxic and mobile arsenite back into arsenate. biorxiv.org This process, driven by genes like aoxB, can decrease arsenic mobility by promoting its adsorption to soil particles, effectively sequestering it. frontiersin.org

Methylation: Certain bacteria and fungi possess the arsM gene, which enables them to methylate inorganic arsenic into organic forms such as monomethylarsonic acid (MMAA), dimethylarsinic acid (DMAA), and volatile trimethylarsine (TMA). nih.govresearchgate.net This is primarily a detoxification pathway for the microbes, as the methylated compounds are often less toxic and can be expelled from the cell. nih.gov Volatilization can remove arsenic from the soil-plant system entirely.

The balance between these competing microbial processes in the rhizosphere dictates the net bioavailability of arsenic to plants. uiowa.edu Factors such as soil oxygen levels, pH, and the composition of the microbial community, which is itself influenced by the plant species, determine which transformation pathway dominates. nih.govfrontiersin.org

Table 1: Key Microbial Transformations of Arsenic in the Rhizosphere

| Transformation Process | Initial Arsenic Species | Final Arsenic Species | Key Microbial Gene | Impact on Bioavailability |

| Reduction | Arsenate [As(V)] | Arsenite [As(III)] | arsC | Increases mobility and availability |

| Oxidation | Arsenite [As(III)] | Arsenate [As(V)] | aoxB | Decreases mobility and availability |

| Methylation | Arsenite [As(III)] | MMAA, DMAA, TMA | arsM | Detoxification; can lead to volatilization |

Mycorrhizal Influences on Arsenic-Phosphorus Dynamics

Arbuscular mycorrhizal fungi (AMF) are symbiotic fungi that form associations with the roots of most land plants. frontiersin.org This symbiosis plays a crucial role in nutrient acquisition, particularly for phosphorus. However, due to the chemical similarity between arsenate (the anionic form of arsenic in monosodium arsenate) and phosphate, the fungal and plant transport systems that evolved to take up phosphorus can also inadvertently absorb arsenate. usda.govresearchgate.net This chemical mimicry leads to a competitive interaction between the two elements.

The influence of AMF on arsenic uptake by plants is complex and can be contradictory, depending on the specific fungi, host plant, and environmental conditions. frontiersin.org

Alleviation of Arsenic Toxicity: In many instances, AMF inoculation reduces the concentration of arsenic in plant tissues. frontiersin.orgnih.gov This protective effect is often linked to improved phosphorus nutrition. By extending their hyphal network into the soil, AMF enhance the plant's ability to absorb phosphorus. nih.govfrontiersin.org This leads to a higher phosphorus-to-arsenic (P/As) ratio within the plant, which can dilute the toxic effects of arsenic. frontiersin.orgusda.gov Some studies suggest that the fungal hyphae can also act as a filter, sequestering arsenic and preventing its translocation to the plant shoots. nih.gov

Enhancement of Arsenic Uptake: In some cases, AMF can increase the accumulation of arsenic in plants. usda.gov The vast hyphal network acts as an extension of the root system, increasing the total surface area for absorption from the soil. nih.gov This can lead to a greater influx of both phosphorus and arsenic into the plant. This effect is particularly noted in arsenic-hyperaccumulating plants, where AMF can enhance the efficiency of phytoremediation. nih.gov

Table 2: Meta-Analysis of Arbuscular Mycorrhizal Fungi (AMF) Effects on Plants Under Arsenic Stress

Data compiled from a meta-analysis of multiple studies. The values represent the average percentage change in mycorrhizal plants compared to non-mycorrhizal controls under arsenic exposure. frontiersin.org

| Parameter | Average Effect of AMF Inoculation | Confidence Interval |

| Plant Dry Biomass | +62.0% | 52.1% to 71.7% |

| Phosphorus (P) Concentration | +33.0% | 27.0% to 39.2% |

| Total Arsenic (As) Concentration | -19.3% | -22.6% to -16.0% |

| P/As Ratio | +64.9% | 53.3% to 80.5% |

Ultimately, the interaction between mycorrhizae, arsenic, and phosphorus is a delicate balance. Arsenic stress can amplify the role of AMF in phosphorus uptake, as the plant becomes more reliant on the fungal partner for this essential nutrient. nih.gov However, high levels of arsenic can also be toxic to the fungi themselves, potentially limiting their beneficial effects. frontiersin.org

Advanced Analytical Methodologies for Monosodium Arsenate Research

Speciation Analysis Techniques

Arsenic speciation analysis is critical because the toxicity and mobility of arsenic are highly dependent on its chemical form. nih.gov Monosodium arsenate, an inorganic pentavalent arsenic (As(V)) species, can be distinguished from other forms such as the more toxic inorganic arsenite (As(III)) and various organic arsenic compounds.

The hyphenation of chromatographic separation techniques with the sensitive and element-specific detection of Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is the gold standard for arsenic speciation. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a powerful and widely used method for separating and quantifying various arsenic species, including monosodium arsenate, in complex samples. nih.govafricaresearchconnects.comnih.govnih.gov This technique allows for the precise identification and measurement of arsenite, arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). africaresearchconnects.comnih.gov The use of a dynamic reaction cell (DRC) in ICP-MS can minimize interferences, further enhancing the accuracy of quantification. nih.gov

Gas Chromatography (GC) coupled with ICP-MS is another valuable tool, particularly for the analysis of volatile arsenic compounds. sepscience.comrsc.org For non-volatile species like monosodium arsenate, derivatization is necessary to convert them into volatile forms suitable for GC analysis. nih.gov The Electron Capture Detector (ECD) is highly sensitive to electronegative elements and can be used with GC for detecting certain arsenic compounds. scioninstruments.com

Ion Chromatography (IC) coupled with ICP-MS is also employed for the speciation of arsenic in soils, utilizing different extraction methods to effectively separate various arsenic species. brooksapplied.com

Table 1: Comparison of Hyphenated Chromatographic Techniques for Arsenic Speciation

Developing and validating analytical methods for arsenic speciation is a rigorous process that ensures the accuracy and reliability of the data. africaresearchconnects.com For environmental samples such as soil and water, and biological samples like urine and tissues, this involves optimizing sample collection, storage, and preparation to maintain the integrity of the arsenic species. vliz.beresearchgate.net Factors such as pH, temperature, and light can influence the stability of arsenic species. vliz.be

Validation parameters typically include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. africaresearchconnects.com For instance, a validated HPLC-ICP-MS method for arsenic speciation in contaminated soil reported limits of quantification for As(V) at 0.167 μg g−1. africaresearchconnects.com Similarly, for biological samples, a method for determining seven arsenic compounds in urine reported a detection limit for As(V) of 1.0 μg As/L. nih.gov

Quantification of Monosodium Arsenate and Metabolites in Complex Matrices

Accurate quantification of monosodium arsenate and its metabolites in complex matrices like soil, water, and biological tissues is crucial for understanding its environmental fate and toxicokinetics.

The initial step in analyzing solid or complex liquid samples is often an extraction or digestion procedure to bring the arsenic into a solution suitable for analysis. The choice of extraction solvent is critical to efficiently remove arsenic species without altering their chemical form. nih.gov Common extraction solutions include mixtures of methanol and water, as well as dilute acids. researchgate.netnih.gov

For the determination of total inorganic arsenic, acid digestion is a common sample preparation technique. nih.govcdc.govnemi.gov This process typically involves heating the sample with strong acids like nitric acid, sulfuric acid, and sometimes perchloric acid or hydrogen peroxide to break down the organic matrix and convert all arsenic forms to inorganic arsenate (As(V)). nih.govepa.govresearchgate.net Care must be taken during digestion to prevent the loss of volatile arsenic compounds. nih.gov

Table 2: Common Sample Preparation Protocols for Arsenic Analysis

While chromatographic methods offer the most detailed speciation information, colorimetric and spectrophotometric methods can be valuable for quantifying total arsenic or specific arsenic species in research settings, particularly for screening purposes. amecj.comcolumbia.edu The "molybdenum blue" method is a well-known spectrophotometric technique for determining arsenate. columbia.eduinstras.com In this method, arsenate reacts with molybdate in an acidic solution to form a blue-colored complex that can be measured with a spectrophotometer. instras.com

Other colorimetric methods involve the generation of arsine gas (AsH₃) from arsenic compounds, which then reacts with a chromogenic reagent. instras.com These methods can be adapted for the determination of total arsenic after a reduction step to convert As(V) to As(III). researchgate.net While often simpler and less expensive than hyphenated techniques, these methods can be susceptible to interferences from other substances present in the sample, such as phosphate (B84403) and silicate. instras.com

Application of Advanced Spectroscopic and Imaging Techniques in Mechanistic Studies

To understand the fundamental mechanisms of monosodium arsenate's interactions with environmental and biological systems, advanced spectroscopic and imaging techniques are employed. X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic environment of arsenic, providing information on its oxidation state and coordination chemistry. acs.orgacs.org This technique has been used to study the adsorption mechanism of arsenate on mineral surfaces, revealing the formation of inner-sphere complexes. acs.org

Synchrotron-based techniques, such as micro-X-ray fluorescence (μ-XRF), allow for the mapping of arsenic distribution within a sample at a microscopic level. nih.gov This can be particularly useful in biological studies to visualize the localization of arsenic in tissues and cells. nih.gov These advanced methods provide molecular-level insights that are crucial for elucidating the biogeochemical cycling and toxicological pathways of arsenic compounds like monosodium arsenate.

Absorption Spectroscopy for Arsenic Species Identification

Absorption spectroscopy is a pivotal technique in the identification and quantification of different arsenic species, including the arsenate (As(V)) form present in monosodium arsenate. This methodology relies on the principle that atoms and molecules absorb light at specific wavelengths. When coupled with other techniques, it allows for the differentiation of various arsenic compounds.

One prominent application is its use as a detector following chromatographic separation. nih.gov Liquid chromatography (LC) can separate different arsenic species, such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMAA). brooksapplied.com Following separation, atomic absorption spectrometry (AAS) can be used for detection and quantification. nih.gov

A specialized method, EPA Method 1632, utilizes selective hydride generation coupled with cryogenic trapping and atomic absorption spectrophotometry (HG-CT-AAS). brooksapplied.com In this process, species like arsenate are reacted with sodium borohydride to create a volatile arsine gas. This gas is then purged from the solution, cryogenically trapped, and finally detected by the atomic absorption spectrophotometer. brooksapplied.com This method is highly specific for arsenic species that are reactive with sodium borohydride. brooksapplied.com

Another absorption-based method is spectrophotometry, often used in colorimetric assays like the molybdenum blue method. This technique is suitable for determining phosphate and arsenate, as they form a similar blue-colored complex that can be measured with a spectrophotometer. nih.gov

The table below summarizes key absorption spectroscopy techniques used for arsenic speciation.

| Technique | Principle | Target Arsenic Species | Notes |

| LC-AAS | Combines the separation power of Liquid Chromatography with the detection capabilities of Atomic Absorption Spectrometry. | Arsenite (As(III)), Arsenate (As(V)), MMA, DMAA | Allows for quantification of individual species after separation. |

| HG-CT-AAS | Selective hydride generation of volatile arsines, followed by cryogenic trapping and detection by Atomic Absorption Spectrometry. | Arsenite (As(III)), Arsenate (As(V)), MMA, DMAA | Limited to species that form volatile hydrides. brooksapplied.com |

| Molybdenum Blue Method | Colorimetric assay where arsenate reacts to form a blue-colored complex, measured by a spectrophotometer. | Arsenate (As(V)) | Also sensitive to phosphate, which can be an interference. nih.gov |

Micro X-ray Fluorescence and X-ray Photoelectron Spectroscopy for Elemental Mapping and Speciation

Advanced surface-sensitive and spatially-resolved techniques are crucial for understanding the distribution and chemical state of arsenic in various matrices. Micro X-ray Fluorescence (µXRF) and X-ray Photoelectron Spectroscopy (XPS) provide powerful capabilities for elemental mapping and chemical speciation, respectively.

Micro X-ray Fluorescence (µXRF)

Micro X-ray Fluorescence is a non-destructive analytical technique used to determine the elemental composition of a sample with high spatial resolution. researchgate.net The method involves focusing a primary X-ray beam onto a small spot on the sample, which causes the atoms in the sample to emit secondary (or fluorescent) X-rays. The energy of these fluorescent X-rays is characteristic of each element present. By scanning the beam across the sample, a map of the elemental distribution can be generated.

In the context of arsenic research, µXRF has been successfully employed to visualize the distribution of arsenic in biological and environmental samples. mdpi.comnih.gov For instance, it has been used to map arsenic accumulation in plants, demonstrating its utility in tracking the element's transport and localization. mdpi.comnih.gov This technique can provide high-resolution elemental maps, making it a valuable tool for studying the fate of compounds like monosodium arsenate in various systems without complex sample preparation. researchgate.netmdpi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

XPS is particularly valuable for arsenic speciation as it can distinguish between different oxidation states, such as As(III) and As(V). The binding energy of the core electrons is sensitive to the chemical environment of the atom. For example, studies on arsenic-bearing minerals have used XPS to characterize the surface chemistry, identifying the specific arsenic species present on the mineral surface. mdpi.com This capability allows researchers to investigate surface oxidation processes and the chemical transformations of arsenic compounds. mdpi.com For monosodium arsenate, XPS could be used to study its surface interactions and any changes in the arsenic oxidation state upon reaction with other substances.

The following table outlines the primary applications of these advanced analytical methodologies.

| Technique | Information Provided | Application in Arsenic Research | Sample Requirements |

| Micro X-ray Fluorescence (µXRF) | Elemental composition and distribution (mapping). | Visualizing the spatial distribution of total arsenic in heterogeneous samples. nih.gov | Solid samples; minimal preparation needed. mdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical (oxidation) state. | Differentiating between arsenic species (e.g., As(III) vs. As(V)) on the surface of materials. mdpi.com | Solid samples compatible with ultra-high vacuum. |

Modeling and Predictive Research for Monosodium Arsenate Environmental Behavior

Conceptual Models of Environmental Fate

Conceptual models of environmental fate provide a qualitative or semi-quantitative framework for understanding how a substance moves and transforms in the environment. For arsenic, including the arsenate form contributed by monosodium arsenate, these models consider various compartments such as soil, water (surface and groundwater), sediment, and biota, and the processes that mediate arsenic's distribution and speciation within and between these compartments.